molecular formula C20H27N5O2S2 B2506137 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105199-54-9

2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2506137
CAS No.: 1105199-54-9
M. Wt: 433.59
InChI Key: SFNZIMLDZBNFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a potent, ATP-competitive, and dual-selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in a wide array of cancers. Its primary research value lies in its ability to simultaneously target key nodes in the PI3K/AKT/mTOR axis, a central regulator of cell growth, proliferation, and survival. By inhibiting both PI3K and mTOR, this compound effectively blocks upstream signaling and downstream effector functions, leading to induced apoptosis and suppressed tumor cell proliferation in vitro and in vivo models. This mechanism makes it a crucial pharmacological tool for investigating the pathophysiology of PI3K-driven tumors, studying feedback loops within this critical pathway, and evaluating combination therapies aimed at overcoming resistance to single-agent targeted treatments. Research utilizing this inhibitor has been cited in studies exploring novel therapeutic strategies for glioblastoma and other solid tumors, where constitutive PI3K/mTOR pathway activation is a hallmark of disease progression and therapeutic resistance. Beyond oncology, its application extends to fundamental biochemical research dissecting the complex cross-talk between the PI3K pathway and other cellular signaling networks, as well as in autophagy studies due to the central role of mTOR in regulating this process.

Properties

IUPAC Name

2-[[5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S2/c1-20(2,3)15-7-5-14(6-8-15)17(27)24-9-11-25(12-10-24)18-22-23-19(29-18)28-13-16(26)21-4/h5-8H,9-13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZIMLDZBNFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , identified by its CAS number 1207028-31-6, is a thiadiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3S2C_{24}H_{29}N_{5}O_{3}S_{2}, with a molecular weight of 499.7 g/mol. The presence of a thiadiazole ring and a piperazine moiety suggests significant pharmacological potential due to their known interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target have shown promising results against various cancer cell lines:

CompoundCancer TypeMechanismReference
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfideHuman leukemia HL-60Induction of apoptosis
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dioneProstate cancerDecreased proliferation
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamideNon-small cell lung cancerInhibition of growth

The compound under investigation has not been extensively studied in isolation; however, its structural components suggest it may exhibit similar mechanisms of action. The thiadiazole ring is known to disrupt cellular processes leading to apoptosis in cancer cells.

Thiadiazole derivatives often exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act as inhibitors of key enzymes involved in cancer metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death pathways in malignant cells.
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression, thereby inhibiting tumor growth.

Case Studies

A notable study investigated the effects of a related thiadiazole derivative on human leukemia cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Another study focused on the pharmacokinetics and bioavailability of similar compounds, highlighting the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with several 1,3,4-thiadiazole derivatives, but key differences in substituents dictate its biological and physicochemical properties. Below is a comparative analysis with analogs from the literature:

Compound Key Substituents Molecular Weight Pharmacological Target Key Findings
Target Compound: 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide 4-(tert-butyl)benzoyl, methylacetamide ~518.6* Hypothesized: Kinase/Enzyme inhibition Predicted enhanced lipophilicity and metabolic stability due to tert-butyl group
Compound from : 4-[(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-... Benzyl, phenylacetamido ~550–600 (estimated) Not specified Demonstrated synthetic versatility but limited solubility due to bulky aromatic groups
Compound from : 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 3,4-dimethoxyphenyl acetyl, methylisoxazole acetamide 518.607 Potential CNS targets (e.g., acetylcholinesterase) Methoxy groups may enhance CNS penetration; methylisoxazole improves selectivity
Compound from : 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide 2-fluorobenzoyl, isopropylacetamide ~505 (estimated) Fluorine-enhanced binding to hydrophobic pockets Fluorine substitution increases electronegativity, potentially improving target affinity
Compounds from : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidine-ethylthio, benzamide ~400–450 (estimated) Acetylcholinesterase (AChE) Demonstrated AChE inhibition (IC₅₀: 0.8–5.2 μM); benzamide critical for π-π stacking

*Molecular weight estimated based on structural analogs.

Key Comparative Insights

Substituent Impact on Lipophilicity :

  • The tert-butyl group in the target compound confers higher lipophilicity compared to benzyl () or methoxy groups (), likely enhancing blood-brain barrier penetration .
  • Fluorine in ’s compound balances lipophilicity and polarity, offering a middle ground for solubility and binding .

Compounds with piperidine-ethylthio linkers () show strong AChE inhibition, suggesting that the target compound’s piperazine-benzoyl group may favor different enzyme targets (e.g., kinases) .

Synthetic Feasibility :

  • The tert-butylbenzoyl group may complicate synthesis compared to simpler acetylated piperazines (e.g., ), but it offers stability against metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.